Methyl-2-deoxy-beta-D-ribofuranoside diacetate
Overview
Description
Mechanism of Action
Target of Action
Methyl-2-deoxy-beta-D-ribofuranoside diacetate is a complex compound with a molecular formula of C6H12O4 The primary targets of this compound and their roles are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound’s structure plays a significant role in its interaction with targets . The compound’s furanose ring and the orientation of its O−H bonds are key structural features .
Biochemical Pathways
The compound’s furanose ring is known to influence its behavior and interactions . Furanosides, characterized by their five-membered ring structure known as a furanose ring, are molecules of great biological significance .
Pharmacokinetics
The compound’s boiling point is between 115-125 °c (press: 045 Torr), and it has a predicted density of 124±01 g/cm3 . These properties may impact the compound’s bioavailability.
Result of Action
The high-energy region of the compound’s spectrum encompasses the c−h and o−h stretching modes and offers convincing evidence of at least one h-bonding interaction .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Personal protective equipment should be used, and adequate ventilation should be ensured .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-deoxy-beta-D-ribofuranoside diacetate typically involves the acetylation of Methyl-2-deoxy-beta-D-ribofuranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Catalyst: Pyridine or other bases to neutralize the acetic acid formed during the reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To control reaction conditions precisely
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: Methyl-2-deoxy-beta-D-ribofuranoside diacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acid/base, it can hydrolyze to form Methyl-2-deoxy-beta-D-ribofuranoside and acetic acid.
Oxidation: Can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, dilute acids (HCl, H2SO4), or bases (NaOH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines, alcohols
Major Products:
Hydrolysis: Methyl-2-deoxy-beta-D-ribofuranoside and acetic acid
Oxidation: Corresponding aldehydes or acids
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl-2-deoxy-beta-D-ribofuranoside diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
- Methyl-2-deoxy-beta-D-ribofuranoside
- Methyl-beta-D-ribofuranoside
- 2-Deoxy-D-ribose
Comparison: Methyl-2-deoxy-beta-D-ribofuranoside diacetate is unique due to its acetylated form, which provides different reactivity and solubility properties compared to its non-acetylated counterparts. The acetyl groups can be selectively removed, offering a versatile approach to modify the compound for various applications.
Properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNZXGFEXJLTGC-IVZWLZJFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)OC)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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